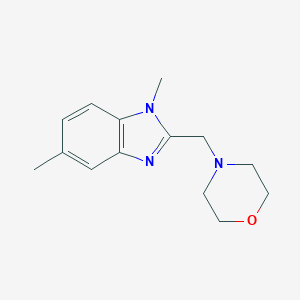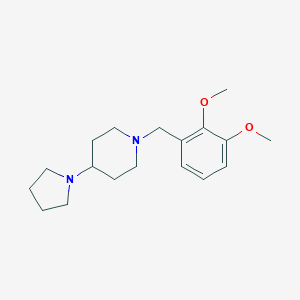![molecular formula C16H26N2O3 B247033 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound is also known as BW373U86 and is a selective agonist of the κ-opioid receptor.
作用機序
The mechanism of action of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is through its selective agonist activity on the κ-opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the κ-opioid receptor by 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has several biochemical and physiological effects. It has been shown to reduce pain in animal models and has been studied for its potential as a treatment for chronic pain. It has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be useful in the treatment of mood disorders.
実験室実験の利点と制限
One advantage of using 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide in lab experiments is its selective agonist activity on the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using this compound is its potential for off-target effects. Studies have shown that it may also have activity at other receptors, which could complicate the interpretation of results.
将来の方向性
Future research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide could focus on several areas. One area of interest is its potential as a treatment for addiction. Studies have shown that activation of the κ-opioid receptor by this compound can reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for mood disorders. Studies have shown that it has antidepressant and anxiolytic effects, which could make it a useful treatment for these conditions. Finally, future research could focus on the development of more selective κ-opioid receptor agonists that have fewer off-target effects.
合成法
The synthesis of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a complex process that involves several steps. The first step is the reaction between 2,4-dimethoxybenzaldehyde and methylamine to form the intermediate 2,4-dimethoxyphenyl methyl imine. This intermediate is then reacted with butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with N-(tert-butoxycarbonyl)-3-chloropropanamide to form 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide.
科学的研究の応用
Research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has focused on its potential as a therapeutic agent for a variety of conditions. Studies have shown that this compound has analgesic properties and can be used to treat pain. It has also been studied for its potential as a treatment for depression, anxiety, and addiction.
特性
分子式 |
C16H26N2O3 |
|---|---|
分子量 |
294.39 g/mol |
IUPAC名 |
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-10-18(2)11-9-16(19)17-14-8-7-13(20-3)12-15(14)21-4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19) |
InChIキー |
IHBVGDQTDXOJDM-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC |
正規SMILES |
CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)





![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)


